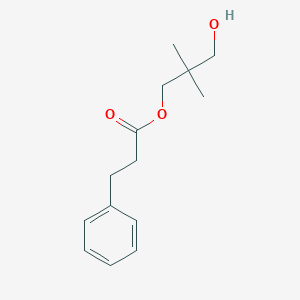

3-Hydroxy-2,2-dimethylpropyl 3-phenylpropanoate

Description

Structure

3D Structure

Properties

CAS No. |

652161-31-4 |

|---|---|

Molecular Formula |

C14H20O3 |

Molecular Weight |

236.31 g/mol |

IUPAC Name |

(3-hydroxy-2,2-dimethylpropyl) 3-phenylpropanoate |

InChI |

InChI=1S/C14H20O3/c1-14(2,10-15)11-17-13(16)9-8-12-6-4-3-5-7-12/h3-7,15H,8-11H2,1-2H3 |

InChI Key |

GKPUTMQULCFTLA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CO)COC(=O)CCC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

The most straightforward method involves acid-catalyzed esterification. 3-Phenylpropanoic acid reacts with 3-hydroxy-2,2-dimethylpropanol in the presence of a Brønsted acid catalyst (e.g., sulfuric acid or hydrochloric acid) under reflux conditions. The reaction typically proceeds via nucleophilic acyl substitution:

$$

\text{3-Phenylpropanoic acid} + \text{3-Hydroxy-2,2-dimethylpropanol} \xrightarrow{\text{H}^+} \text{3-Hydroxy-2,2-dimethylpropyl 3-phenylpropanoate} + \text{H}_2\text{O}

$$

Key Parameters

- Catalyst : Concentrated H$$2$$SO$$4$$ (5–10 mol%)

- Temperature : 80–110°C (reflux)

- Reaction Time : 6–12 hours

- Solvent : Toluene or xylene (to azeotropically remove water)

Experimental Data

| Parameter | Value | Source |

|---|---|---|

| Yield | 70–85% | |

| Purification Method | Recrystallization (ethyl acetate/petroleum ether) |

Example Protocol

- Combine 3-phenylpropanoic acid (1.0 mol), 3-hydroxy-2,2-dimethylpropanol (1.2 mol), and H$$2$$SO$$4$$ (0.1 mol) in toluene.

- Reflux at 110°C for 8 hours using a Dean-Stark trap.

- Neutralize with NaHCO$$_3$$, extract with ethyl acetate, and recrystallize.

Coupling Agent-Mediated Synthesis

Dicyclohexylcarbodiimide (DCC)/N-Hydroxysuccinimide (NHS) Method

This method avoids harsh acidic conditions and improves selectivity. The carboxylic acid is activated as an NHS ester, which reacts with the alcohol:

$$

\text{3-Phenylpropanoic acid} \xrightarrow{\text{DCC/NHS}} \text{Active ester} \xrightarrow{\text{3-Hydroxy-2,2-dimethylpropanol}} \text{Product}

$$

Key Parameters

- Catalyst : DCC (1.0 equiv), NHS (1.0 equiv)

- Temperature : 0–25°C

- Reaction Time : 12–24 hours

- Solvent : Dichloromethane (DCM) or acetonitrile

Experimental Data

| Parameter | Value | Source |

|---|---|---|

| Yield | 85–92% | |

| Byproduct | Dicyclohexylurea (DCU) | |

| Purification Method | Column chromatography (EtOAc/petroleum ether) |

Example Protocol

- Dissolve 3-phenylpropanoic acid (1.0 mmol) and NHS (1.0 mmol) in DCM.

- Add DCC (1.0 mmol) at 0°C, stir for 1 hour.

- Add 3-hydroxy-2,2-dimethylpropanol (1.2 mmol) and triethylamine (3.0 mmol).

- Stir at room temperature for 12 hours, filter DCU, and purify via column chromatography.

Industrial-Scale Production

Continuous-Flow Synthesis

For large-scale manufacturing, continuous-flow systems enhance efficiency and reduce reaction times. Catalysts like DBU (1,8-diazabicycloundec-7-ene) are employed to accelerate the reaction:

Key Parameters

- Catalyst : DBU (1–5 mol%)

- Temperature : 35–50°C

- Residence Time : 1–2 hours

- Solvent : Solvent-free or aqueous systems

Experimental Data

| Parameter | Value | Source |

|---|---|---|

| Conversion | >99% | |

| Selectivity | 97–98% | |

| Catalyst Recovery | 90–95% via distillation |

Example Protocol

- Mix 3-phenylpropanoic acid (2.0 mol) and 3-hydroxy-2,2-dimethylpropanol (2.4 mol) in a continuous-flow reactor.

- Add DBU (0.03 mol) and maintain at 50°C for 1 hour.

- Distill under reduced pressure to recover DBU and isolate the product.

Comparative Analysis of Methods

| Method | Yield | Purity | Scalability | Environmental Impact |

|---|---|---|---|---|

| Acid-Catalyzed | 70–85% | Moderate | High | High (acid waste) |

| DCC/NHS | 85–92% | High | Moderate | Moderate (DCU waste) |

| Continuous-Flow (DBU) | >99% | High | High | Low (catalyst reuse) |

Advantages of DBU-Mediated Synthesis

- Mild Conditions : Avoids high temperatures and corrosive acids.

- Recyclability : DBU is recovered via distillation, reducing costs.

Challenges and Optimization Strategies

- Side Reactions : Unreacted alcohol or acid may remain; stoichiometric excess (1.2–1.5 equiv) of alcohol improves yields.

- Purification : Recrystallization or chromatography is essential for pharmaceutical-grade purity.

- Catalyst Cost : DCC/NHS methods are expensive for large-scale use; DBU offers a cost-effective alternative.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-2,2-dimethylpropyl 3-phenylpropanoate undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).

Major Products

Oxidation: Forms 3-oxo-2,2-dimethylpropyl 3-phenylpropanoate.

Reduction: Yields 3-hydroxy-2,2-dimethylpropyl 3-phenylpropanol.

Substitution: Produces various substituted phenyl derivatives depending on the reagent used.

Scientific Research Applications

3-Hydroxy-2,2-dimethylpropyl 3-phenylpropanoate has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Hydroxy-2,2-dimethylpropyl 3-phenylpropanoate involves its interaction with specific molecular targets. The hydroxy and ester groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate biological pathways and result in various physiological effects.

Comparison with Similar Compounds

Key Properties:

- Purity : 97–98% (laboratory-grade) .

- Stability : Stable under recommended storage conditions (tightly sealed, dry, and room temperature) .

Comparison with Similar Compounds

The following table compares 3-Hydroxy-2,2-dimethylpropyl 3-hydroxy-2,2-dimethylpropanoate with structurally related esters and glycol derivatives:

Critical Analysis of Functional Differences:

Ester Group Impact: The hydroxypivalate groups in CAS 1115-20-4 provide dual hydroxyl functionality, enabling cross-linking in polymer matrices and improving coating flexibility. In contrast, the isobutyrate derivative (CID 80016) lacks hydroxyl groups, limiting its use in non-reactive applications . Ethyl 3-hydroxy-2,2-dimethylpropanoate (CAS 14002-73-4) has a simpler structure, favoring its use in small-molecule synthesis rather than polymer chemistry .

Performance in Coatings :

- HPHP (CAS 1115-20-4) outperforms NPG in automotive primers due to its superior weathering resistance and chip resistance. NPG-based resins are more rigid and prone to cracking under stress .

Safety and Handling: HPHP requires stringent PPE (e.g., chemical-resistant gloves, self-contained breathing apparatus) during handling, unlike ethyl 3-hydroxy-2,2-dimethylpropanoate, which has fewer documented hazards .

Research Findings and Industrial Relevance

- Polyurethane Production : HPHP is used in reaction mixtures with isocyanates and polyols to extend pot life, a critical factor in large-scale manufacturing .

- Biodegradable Polymers : HPHP has been copolymerized with caprolactone to create biodegradable polyesters for medical devices, leveraging its hydrolytic stability .

- Similarity Analysis: Computational studies rank HPHP (similarity score: 0.88) closest to ethyl 3-hydroxy-2,2-dimethylpropanoate, but its bifunctional structure grants unique reactivity in cross-linking applications .

Biological Activity

3-Hydroxy-2,2-dimethylpropyl 3-phenylpropanoate is a compound that has garnered attention for its diverse biological activities, particularly in the fields of cancer research and medicinal chemistry. This article explores the biological activity of this compound, highlighting its mechanisms of action, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C17H24O3. It features a hydroxyl group, a dimethyl propyl group, and a phenyl propanoate moiety. The compound's structure is significant as it influences its biological interactions.

| Property | Value |

|---|---|

| CAS Number | 652161-31-4 |

| Molecular Weight | 280.37 g/mol |

| IUPAC Name | This compound |

Biological Activities

Research indicates that derivatives of this compound exhibit significant biological activities:

- Anticancer Properties : A series of studies have demonstrated that this compound and its derivatives can inhibit cancer cell proliferation. For instance, modifications to the structure of methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate have shown promising results as histone deacetylase inhibitors (HDACIs), which are crucial in cancer therapy .

- Mechanism of Action : The mechanism underlying the anticancer effects involves the generation of reactive oxygen species (ROS) through redox cycling, leading to oxidative stress and subsequent apoptosis in cancer cells . The interaction with specific enzymes also plays a role in inhibiting cancer cell growth.

Case Studies

Several case studies have highlighted the efficacy of this compound in various biological assays:

-

Study on HDAC Inhibition : A recent study synthesized a series of compounds based on the structure of methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate. These compounds were assessed for their ability to inhibit HDACs, with some showing superior activity compared to standard drugs like doxorubicin .

- Results Summary :

- Compounds tested against HeLa cells showed IC50 values between 11 μM and 0.69 μM.

- The findings suggest that modifications to the parent compound can enhance its bioactivity significantly.

- Results Summary :

Synthesis of Derivatives

The synthesis of derivatives from this compound typically involves several chemical reactions:

- Saponification : Converting the ester into the corresponding acid.

- Hydrazinolysis : Transforming the ester into hydrazide derivatives.

- Reactions with Amines : Producing amides or other functionalized derivatives through coupling reactions.

These synthetic pathways allow for the exploration of various structural modifications that can influence biological activity.

Q & A

Q. What are the recommended storage conditions for 3-Hydroxy-2,2-dimethylpropyl 3-phenylpropanoate to ensure chemical stability during experiments?

The compound should be stored in a tightly sealed container in a dry, well-ventilated area at room temperature, protected from light. Containers must be kept upright to prevent leakage. Long-term storage should avoid extreme temperatures or humidity, as ester groups may hydrolyze under acidic/basic conditions .

Q. Which spectroscopic methods are most effective for structural characterization of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the ester and hydroxyl group positions. Fourier-Transform Infrared (FTIR) spectroscopy can identify carbonyl (C=O) and hydroxyl (O-H) stretches. Mass spectrometry (MS) provides molecular weight validation. Cross-referencing with databases like NIST Chemistry WebBook ensures accuracy .

Q. What safety precautions are necessary when handling this compound in the laboratory?

Personal protective equipment (PPE), including nitrile gloves, safety goggles, and lab coats, is mandatory. Use fume hoods to minimize inhalation risks (H335 hazard). In case of skin contact, wash immediately with soap and water; for eye exposure, rinse with water for 15 minutes. Avoid inducing vomiting if ingested—seek medical attention promptly .

Advanced Research Questions

Q. How can researchers design experiments to mitigate hydrolytic degradation of the ester moiety under varying pH conditions?

Conduct stability studies by incubating the compound in buffers of varying pH (e.g., pH 2–10) and monitor degradation via HPLC. Use kinetic modeling to determine degradation rates. To stabilize the ester, consider adding antioxidants (e.g., BHT) or storing in anhydrous solvents like dichloromethane .

Q. What strategies resolve contradictions in hazard classifications across safety data sheets (SDS) for structurally similar esters?

Discrepancies in hazard codes (e.g., H302 vs. H315) may arise from differences in purity or testing protocols. Validate classification by performing acute toxicity assays (OECD Guideline 423) and skin irritation tests (OECD 439). Cross-reference Globally Harmonized System (GHS) databases for harmonized classifications .

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic acyl substitution reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the electrophilicity of the carbonyl carbon. Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict susceptibility to nucleophilic attack. Compare with experimental kinetic data from reactions with amines or thiols .

Q. What methodologies assess the environmental impact of this compound given limited ecotoxicity data?

Use quantitative structure-activity relationship (QSAR) models like ECOSAR to estimate aquatic toxicity. Perform biodegradation assays (OECD 301F) to evaluate persistence. If bioaccumulation potential is predicted (log Kow >3), conduct Daphnia magna acute toxicity tests .

Methodological Considerations

- Synthetic Optimization : For esterification, employ Steglich esterification (DCC/DMAP) to minimize side reactions. Monitor reaction progress via TLC (ethyl acetate/hexane eluent) .

- Analytical Validation : Use deuterated DMSO as an NMR solvent to resolve hydroxyl proton signals. For MS, employ electrospray ionization (ESI+) to enhance detection of the molecular ion .

Data Gaps and Future Research

- Ecological Data : No experimental data exist for soil mobility or bioaccumulation. Prioritize in silico and in vitro assessments .

- Thermal Stability : Differential Scanning Calorimetry (DSC) can elucidate decomposition temperatures and phase transitions under controlled atmospheres .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.